3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is an organic compound with the molecular formula C4H4BrClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride involves the bromination of 3-methyl-1H-pyrazole. The process typically includes dissolving 3-methyl-1H-pyrazole in concentrated sulfuric acid and slowly adding bromine at a temperature range of 0°C to 5°C. The reaction mixture is then hydrolyzed to remove inorganic salts, and the neutral compound is dissolved in a saturated potassium chloride solution. Finally, chlorination is achieved using chlorosulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the reactive nature of the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfonamide, sulfonate ester, and sulfonothioate derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Pyrazole derivatives, including this compound, are explored for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is not well-documented. its reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and can readily react with nucleophiles. The molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-methyl-1H-pyrazole: This compound is similar in structure but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
1-methyl-3-bromopyrazole:
Uniqueness
3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of both the bromine and sulfonyl chloride groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-methylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2O2S/c1-8-4(11(6,9)10)2-3(5)7-8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDCONNCIQCPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936381-19-9 |
Source
|
Record name | 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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